molecular formula C4H12N2 B586785 1,4-Diaminobutane-13C4 CAS No. 1173023-66-9

1,4-Diaminobutane-13C4

Cat. No.: B586785
CAS No.: 1173023-66-9
M. Wt: 92.123
InChI Key: KIDHWZJUCRJVML-JCDJMFQYSA-N
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Description

1,4-Diaminobutane-13C4, also known as 1,4-Butanediamine-13C4 or Putrescine-13C4, is a labeled isotopic compound where all four carbon atoms are replaced with carbon-13 isotopes. This compound is a four-carbon diamine and is structurally represented as NH2-13CH2-13CH2-13CH2-13CH2-NH2. It is commonly used in various scientific research applications due to its unique isotopic labeling, which allows for detailed tracking and analysis in metabolic studies and other biochemical research.

Scientific Research Applications

1,4-Diaminobutane-13C4 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Safety and Hazards

1,4-Diaminobutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . Protective equipment should be worn to prevent contact with skin and eyes .

Future Directions

1,4-Diaminobutane is physiologically important, and further work is necessary to establish the mechanism of its action . It is involved in modulating plant defense to various environmental stresses . It is also used to extend the shelf life of fruits by delaying ripening .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diaminobutane-13C4 can be synthesized through several methods. One common approach involves the hydrogenation of succinonitrile-13C4, which is derived from the addition of hydrogen cyanide to acrylonitrile-13C4. The hydrogenation process typically requires a catalyst such as Raney nickel and is conducted under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves the same synthetic route as described above but on a larger scale. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure the isotopic integrity of the product. The use of biocatalytic steps has also been explored to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Diaminobutane-13C4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield butanedial or butanoic acid, while reduction with lithium aluminum hydride can produce butylamine .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: A three-carbon diamine with similar chemical properties but shorter carbon chain.

    1,6-Diaminohexane: A six-carbon diamine used in the production of nylon 66.

    Ethylenediamine: A two-carbon diamine commonly used in the synthesis of chelating agents.

Uniqueness

1,4-Diaminobutane-13C4 is unique due to its isotopic labeling, which allows for precise tracking in metabolic and biochemical studies. This feature distinguishes it from other similar compounds that do not have isotopic labels .

Properties

IUPAC Name

(1,2,3,4-13C4)butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDHWZJUCRJVML-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13CH2]N)[13CH2]N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745653
Record name (~13~C_4_)Butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-66-9
Record name (~13~C_4_)Butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-66-9
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